4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

Chiral resolution Stereochemical fidelity Enantiomeric purity

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212203-68-3) is a chiral sulfonamide derivative with molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol. The compound features a stereogenic center at the benzylic carbon of the aminoethyl substituent in the (S)-configuration, combined with an N,N-dimethylsulfonamide moiety at the para position of the benzene ring.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B13160969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N
InChIInChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1
InChIKeyWCMBYFGFGNENKB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212203-68-3): Chiral Sulfonamide Building Block for Asymmetric Synthesis


4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212203-68-3) is a chiral sulfonamide derivative with molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol [1]. The compound features a stereogenic center at the benzylic carbon of the aminoethyl substituent in the (S)-configuration, combined with an N,N-dimethylsulfonamide moiety at the para position of the benzene ring [2]. Commercial suppliers typically offer this compound at ≥95% chemical purity . As a member of the α-chiral primary amine class and the benzenesulfonamide family, this compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry programs, where its defined (S)-stereochemistry enables the construction of enantiopure drug candidates [2].

Why 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide Cannot Be Swapped with Racemic or Non-Chiral Analogs


Substituting the (S)-enantiomer with its racemate (CAS 926260-61-9) or the (R)-enantiomer (CAS 1212176-15-2) introduces uncontrolled stereochemical variables that propagate through downstream synthetic steps, potentially generating diastereomeric mixtures in chiral drug candidates with divergent pharmacological profiles . The racemic form lacks stereochemical definition, while the (R)-enantiomer carries the opposite absolute configuration, which in receptor-binding contexts may yield different affinity, selectivity, or metabolic stability compared to the (S)-form [1]. Additionally, non-chiral benzenesulfonamide analogs such as 4-(2-aminoethyl)benzenesulfonamide or 4-amino-N,N-dimethylbenzenesulfonamide lack the α-methyl substitution pattern that provides a chiral handle for asymmetric induction and downstream derivatization . The evidence below demonstrates why stereochemically defined 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is the procurement-appropriate choice for chiral drug discovery programs.

Product-Specific Quantitative Evidence for 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide: Comparator-Based Differentiation


Enantiomeric Configuration: (S)-Enantiomer vs. Racemate vs. (R)-Enantiomer for Chiral Synthetic Fidelity

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide carries a defined (S)-stereochemical configuration at the aminoethyl benzylic carbon, as confirmed by its InChI stereochemical descriptor (t8-/m0/s1) and its distinct CAS registry number 1212203-68-3, which is different from the racemate (CAS 926260-61-9) and the (R)-enantiomer (CAS 1212176-15-2) [1]. In contrast, the racemic mixture contains equal proportions of (S)- and (R)-enantiomers, introducing 50% of the undesired stereoisomer into any downstream synthetic intermediate [2]. The (R)-enantiomer carries the opposite absolute configuration, which can lead to opposite enantioselectivity in asymmetric transformations [2]. Patent literature for N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives specifically teaches chiral resolution methods to separate stereoisomer mixtures using polar aprotic solvents, demonstrating that achieving single-enantiomer purity requires dedicated resolution steps beyond simple synthesis [3].

Chiral resolution Stereochemical fidelity Enantiomeric purity

Chiral Resolution Efficiency: Single-Enantiomer Procurement Eliminates Resolution Loss Inherent to Racemate Processing

The patent literature for the N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivative class describes chiral resolution methods to obtain single enantiomers from racemic or stereoisomer mixtures [1]. A dedicated chiral resolution method using polar aprotic solvents has been developed for this specific compound subclass, indicating that obtaining the single enantiomer directly from a racemate is a non-trivial process with inherent yield limitations [2]. When starting from a racemic mixture, the maximum theoretical yield of the desired (S)-enantiomer via resolution is 50%, with practical yields typically lower due to resolution efficiency losses. Procurement of the pre-resolved (S)-enantiomer (CAS 1212203-68-3) avoids this resolution step entirely, preserving 100% of the purchased material as the desired stereoisomer versus a theoretical maximum of 50% when starting from racemate [2].

Chiral resolution Process efficiency Stereoisomer separation

Benzenesulfonamide Scaffold: N,N-Dimethyl Substitution Distinguishes This Compound from Non-Dimethylated Sulfonamide Intermediates

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide carries an N,N-dimethyl substitution on the sulfonamide nitrogen, differentiating it from primary sulfonamide analogs such as 4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride (CAS 2137036-93-0) [1]. The N,N-dimethyl substitution eliminates sulfonamide N-H hydrogen bond donor capacity, reducing the number of hydrogen bond donors from 2 (in the primary sulfonamide analog) to 1 (the primary amine only) [2]. This modification alters the compound's physicochemical profile: the computed LogD at pH 7.4 for the target compound is −1.50, compared to a more negative predicted LogD for the primary sulfonamide analog due to the additional polar N-H group [2]. The dimethyl substitution also blocks a potential site of metabolic N-dealkylation that could occur on mono-alkylated sulfonamide intermediates, potentially offering greater metabolic stability in downstream drug candidates [3].

Sulfonamide SAR N,N-dimethyl substitution Medicinal chemistry intermediate

Sodium Channel Patent Context: Chiral Benzenesulfonamides as Privileged NaV1.7 Inhibitor Intermediates

Patent literature from Xenon Pharmaceuticals (US 2020/0354354 and related filings) extensively describes benzenesulfonamide compounds bearing aminoethyl substitution patterns as sodium channel inhibitors, specifically targeting NaV1.7 for pain and epilepsy indications [1]. These patents explicitly claim benzenesulfonamide compounds as stereoisomers, enantiomers, or tautomers, underscoring the criticality of defined stereochemistry in this therapeutic class [1]. In BindingDB, structurally related benzenesulfonamide derivatives have been tested against human NaV1.7 in patch-clamp electrophysiological assays, with compounds in this class showing antagonistic activity [2]. The (S)-configured 4-[(1S)-1-aminoethyl]-N,N-dimethylbenzene-1-sulfonamide provides a direct intermediate for constructing NaV1.7-targeting benzenesulfonamide drug candidates with the stereochemistry defined in these patent families [1]. A non-chiral benzenesulfonamide such as 4-(2-aminoethyl)benzenesulfonamide lacks the α-methyl chiral center required to access the stereochemically defined patent space .

NaV1.7 inhibitor Sodium channel Pain therapeutic intermediate

Procurement Cost Efficiency: Single-Enantiomer (S)-Form Pricing Relative to Resolution Costs of Racemate

Commercial pricing data indicates that the single (S)-enantiomer 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide (CAS 1212203-68-3) is available from multiple suppliers at defined purity specifications (≥95%) [1]. Representative pricing from Enamine (a major research chemical supplier) lists the compound at $816.00 for 0.05 g, $2,816.00 for 5.0 g, and $4,176.00 for 10.0 g (2023 pricing) [1]. While racemic 4-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide (CAS 926260-61-9) is typically available at lower unit cost from multiple suppliers , the hidden cost of chiral resolution — including additional solvent, chiral stationary phase or resolving agent, chromatography time, and yield loss — must be factored into any procurement decision. The patent-documented need for dedicated chiral resolution methods using polar aprotic solvents for this compound class [2] confirms that resolution is a non-trivial process that adds both direct costs and development time. For research groups without in-house chiral chromatography capability, the cost of outsourcing resolution or purchasing chiral chromatography columns can exceed the price differential between racemate and pre-resolved enantiomer.

Procurement economics Chiral intermediate Cost of resolution

Optimal Application Scenarios for Procuring 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide


Chiral Drug Discovery: NaV1.7-Targeted Pain and Epilepsy Therapeutic Development

Medicinal chemistry programs targeting voltage-gated sodium channels (particularly NaV1.7) can use 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide as a key chiral intermediate for constructing benzenesulfonamide-based inhibitors. The Xenon Pharmaceuticals patent family (US 2020/0354354) extensively claims benzenesulfonamide compounds as single enantiomers for NaV-mediated diseases including epilepsy and pain [1]. The (S)-aminoethyl substituent provides the correct stereochemical handle for accessing this patent-defined chemical space without requiring de novo chiral resolution. Related benzenesulfonamide compounds in this class have demonstrated NaV1.7 antagonist activity in patch-clamp electrophysiology assays, validating the scaffold's target engagement potential [2].

Asymmetric Synthesis: Construction of Enantiopure Secondary Sulfonamide Libraries

The (S)-configured primary amine serves as a chiral directing group or chiral auxiliary in asymmetric transformations. Research groups synthesizing libraries of α-C-stereochemically pure secondary sulfonamides can utilize this compound as a stereochemically defined starting material [3]. The compound's computed LogP of 0.57 and LogD (pH 7.4) of −1.50 [4] provide a balanced lipophilicity profile suitable for further derivatization without introducing excessive hydrophobicity that could complicate purification or limit aqueous solubility of final compounds. The N,N-dimethylsulfonamide group eliminates a hydrogen bond donor site, simplifying protection/deprotection strategies compared to primary sulfonamide intermediates [4].

Antiproliferative Agent Development: N,N-Dimethylbenzenesulfonamide Scaffold Optimization

The N,N-dimethylbenzenesulfonamide scaffold has documented antiproliferative activity against human breast cancer cell lines (MCF-7), with published IC50 values in the 21–32 µM range for structurally related derivatives [5]. 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide provides a chiral building block for exploring stereochemistry-activity relationships within this antiproliferative chemotype. The primary amine group offers a versatile synthetic handle for generating diverse analog libraries through amide coupling, reductive amination, or urea formation, enabling rapid SAR exploration around the chiral center [4].

Chiral Sulfonamide Ligand Synthesis for Asymmetric Catalysis

The combination of a chiral primary amine and a sulfonamide moiety in a single building block makes this compound suitable for constructing chiral sulfonamide/Schiff base ligands for transition metal catalysis [6]. The (S)-aminoethyl group can be condensed with various aldehydes to generate chiral imine ligands, while the sulfonamide group can coordinate to metal centers. The defined (S)-stereochemistry ensures predictable enantioselectivity in subsequent catalytic transformations, a critical requirement for developing robust asymmetric catalytic methods.

Quote Request

Request a Quote for 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.